molecular formula C21H23FN4O B2770070 2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1286703-20-5

2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2770070
CAS RN: 1286703-20-5
M. Wt: 366.44
InChI Key: ZFMVPHKKXZGAFF-UHFFFAOYSA-N
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Description

2-(3-(dimethylamino)-4-(p-tolyl)-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetamide, also known as DMTBAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.

Scientific Research Applications

Crystal Structure and Biological Activity

Research into similar pyrazole-acetamide derivatives has led to the synthesis and characterization of compounds with moderate herbicidal and fungicidal activities. These compounds, characterized by their complex crystal structures and intermolecular interactions, highlight the potential of pyrazole-acetamide derivatives in agricultural and pharmaceutical applications due to their bioactivity (Hu Jingqian et al., 2016).

Radiolabeling for Imaging

Compounds in the pyrazolo[1,5-a]pyrimidineacetamide series, closely related to the given compound, have been reported as selective ligands for the translocator protein (18 kDa). Such compounds, especially those designed with a fluorine atom in their structure, allow for radiolabeling with fluorine-18. This characteristic enables in vivo imaging using positron emission tomography (PET), illustrating the compound's potential in biomedical imaging and neurological research (Dollé et al., 2008).

Coordination Complexes and Antioxidant Activity

The synthesis of coordination complexes from pyrazole-acetamide derivatives has been explored, demonstrating significant antioxidant activity. These findings suggest the utility of such compounds in developing antioxidant agents, which could have implications for health and disease prevention (Chkirate et al., 2019).

Anti-Inflammatory Activity

Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has uncovered significant anti-inflammatory activity. This work underscores the potential therapeutic applications of pyrazole-acetamide derivatives in treating inflammation-related conditions (Sunder et al., 2013).

Antimicrobial and Anticancer Activities

Studies on thiazole and pyrazole derivatives based on various moieties have revealed promising antimicrobial activities. Some of these compounds exhibited significant effects against various microbial strains, pointing to their potential as antimicrobial agents. Additionally, certain fluoro-substituted compounds have shown anti-lung cancer activity, highlighting the potential use of these derivatives in cancer treatment (Gouda et al., 2010; Hammam et al., 2005).

properties

IUPAC Name

2-[3-(dimethylamino)-4-(4-methylphenyl)pyrazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-15-4-8-17(9-5-15)19-13-26(24-21(19)25(2)3)14-20(27)23-12-16-6-10-18(22)11-7-16/h4-11,13H,12,14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMVPHKKXZGAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N(C)C)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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